molecular formula C10H6FNO3 B057010 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 117685-48-0

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B057010
M. Wt: 207.16 g/mol
InChI Key: KCEJQAATYWQMMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives is a critical step in the development of fluoroquinolone antibiotics. Studies such as those conducted by Rádl (1994) describe the synthesis of related compounds, emphasizing the importance of this chemical as an intermediate in the production of antibacterial agents (Rádl, 1994). Further research by Nycz and Małecki (2013) elaborates on new synthetic methodologies for hydroxyquinoline carboxylic acids and their analogues, providing insights into the efficient synthesis and characterization of these compounds (Nycz & Małecki, 2013).

Molecular Structure Analysis

The molecular structure of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is closely analyzed through various spectroscopic techniques. The study by Nycz and Małecki (2013) utilizes FTIR, multinuclear NMR, UV–Vis, and X-ray crystallography to determine the structural characteristics of this compound and its derivatives, providing a comprehensive understanding of its molecular framework (Nycz & Małecki, 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid are essential for its application in the synthesis of various pharmaceuticals. Research highlights include the study of photonucleophilic aromatic substitution reactions involving fluoroquinolones, as discussed by Cuquerella, Bosca, and Miranda (2004), which provides insight into the chemical behavior of fluoroquinolone derivatives under specific conditions (Cuquerella, Bosca, & Miranda, 2004).

Scientific Research Applications

  • Antibacterial Activity:

    • Synthesized 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-iperazinyl)quinoline-3-carboxylic acids showed good antibacterial activities. Specific compounds like 6-fluoro-1-(4-fluorophenylmethyl)-1,4-dihydro-7-(1-iperazinyl)-4-oxoquinoline-3-carboxylic acid demonstrated strong antibacterial properties (Sheu et al., 1998).
  • Synthesis and Spectroscopy Studies:

    • New synthetic methodologies for crystalline hydroxyquinoline carboxylic acids and their analogues were developed. Spectroscopy and computational studies were performed to understand the structural characteristics of these compounds (Nycz & Małecki, 2013).
  • Antimycobacterial Activities:

    • Novel fluoroquinolones were synthesized for antimycobacterial applications. Among them, specific compounds like 7-(3-(diethylcarbamoyl)piperidin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid showed promising in vitro and in vivo activities against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
  • Structure-Activity Relationships:

    • Investigations into the structure-activity relationships of antibacterial monosubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids led to the synthesis of compounds with significant antibacterial activities. This research helps understand how structural modifications affect the antibacterial efficacy of these compounds (Koga et al., 1980).
  • Antioxidative/Prooxidative Effects:

    • Research on 4-hydroxyquinoline derivatives showed that their antioxidative or prooxidative effects on free-radical-initiated hemolysis of erythrocytes are dependent on their distributive status, offering insights into the potential therapeutic applications or risks associated with these compounds (Liu et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEJQAATYWQMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

CAS RN

117685-48-0
Record name 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Leyva, E Monreal, A Hernández - Journal of fluorine chemistry, 1999 - Elsevier
The synthesis of several fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould–Jacobs reaction is presented. These quinolines are important intermediates for the preparation of …
Number of citations: 48 www.sciencedirect.com
A Ravi Kumar, G Sathaiah… - Journal of …, 2014 - Wiley Online Library
… 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (2 g, 0.0083 mol), 2-bromoethyl acetate (4.14 g, 0.0251 mol), and K 2 CO 3 (3.42 g, 0.0248 mol) are charged in round-bottom …
Number of citations: 11 onlinelibrary.wiley.com
H Koga, A Itoh, S Murayama, S Suzue… - Journal of medicinal …, 1980 - ACS Publications
Previous quantitative and qualitative structure-activity studies in antibacterial monosubstituted l-ethyl-l, 4-di-hydro-4-oxoquinoline-3-carboxylic acids prompted us to synthesize the 6, 7, 8…
Number of citations: 751 pubs.acs.org
S Massari, D Daelemans, G Manfroni, S Sabatini… - Bioorganic & medicinal …, 2009 - Elsevier
The 6-desfluoroquinolones which have been developed by our group represent a promising class of compounds for the treatment of HIV infection since they act on transcriptional …
Number of citations: 61 www.sciencedirect.com

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